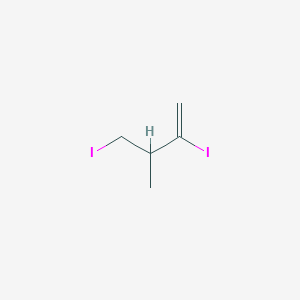

(3R)-2,4-Diiodo-3-methyl-1-butene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-diiodo-3-methylbut-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8I2/c1-4(3-6)5(2)7/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOZYPLHSNKQLQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CI)C(=C)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8I2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Control and Absolute Configuration in 3r 2,4 Diiodo 3 Methyl 1 Butene Chemistry

Mechanistic Aspects of Stereoselectivity in Diiodobutene Synthesis

The synthesis of (3R)-2,4-Diiodo-3-methyl-1-butene with high stereoselectivity is a significant challenge that has been addressed through various synthetic strategies. One notable approach involves the asymmetric SN2' reaction of a cuprate (B13416276). google.com However, this method can present difficulties inherent to cuprate chemistry and may yield a product with an enantiomeric excess (e.e.) of 98%, which might not meet the stringent requirements of regulatory agencies for pharmaceutical-grade materials. google.com

Alternative synthetic routes have been developed to overcome these limitations. A process for preparing (3R)-2,4-di-leaving group-3-methylbut-1-ene, where the leaving groups can be iodine, has been detailed. google.com This process often starts from a chiral precursor, and the stereochemistry is established early in the synthetic sequence. For instance, the synthesis can commence with a chiral aldehyde which is then subjected to a series of reactions, including olefination and reduction, to introduce the desired stereocenters.

The stereoselectivity of these reactions is governed by several factors:

The nature of the chiral catalyst or auxiliary: In many asymmetric syntheses, a chiral catalyst or auxiliary is employed to direct the formation of one enantiomer over the other. youtube.com The steric and electronic properties of the catalyst play a crucial role in the transition state, favoring the formation of the desired stereoisomer.

Reaction conditions: Temperature, solvent, and the nature of the reagents can significantly influence the stereochemical outcome. For example, in reductions using hydride sources like diisobutylaluminum hydride (DIBAL), the temperature must be carefully controlled to maximize selectivity. google.com

Substrate control: The existing stereocenter in a chiral substrate can direct the stereochemistry of subsequent reactions. youtube.com This is a fundamental principle in asymmetric synthesis known as substrate-induced diastereoselectivity.

Chiral Induction and Asymmetric Transformations Involving the Chiral Center at C3

The chiral center at the C3 position of this compound is the cornerstone of its utility in asymmetric synthesis. This stereocenter can be introduced through various methods of chiral induction, which is the process of transferring chirality from a chiral molecule to a prochiral substrate. researchgate.net

Common strategies for establishing the C3 chiral center include:

Asymmetric catalysis: The use of chiral catalysts, such as those based on transition metals or organocatalysts, can facilitate the enantioselective formation of the C3 stereocenter. rsc.orgnih.gov For example, an asymmetric Michael addition reaction catalyzed by a chiral bifunctional amine-squaramide can produce optically active products with high enantioselectivities. rsc.org

Use of chiral auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. This approach has been successfully used in a variety of asymmetric transformations.

Enzymatic resolutions: Enzymes are highly specific catalysts that can differentiate between enantiomers. This property can be exploited to resolve a racemic mixture, selectively reacting with one enantiomer to leave the other in high enantiomeric purity.

Once the chiral center at C3 is established, it can be used to induce chirality in subsequent transformations. This is a key principle in the synthesis of complex molecules where multiple stereocenters are required.

Control over Double Bond Geometry and Chirality Transfer

The geometry of the double bond in this compound is another critical stereochemical feature. The synthesis must be controlled to ensure the formation of the desired terminal alkene (1-butene). This is often achieved through specific olefination reactions, such as the Wittig reaction or the Horner-Wadsworth-Emmons reaction, which can be tuned to favor the formation of either the E- or Z-isomer, although in this specific case, a terminal alkene is the target.

Chirality transfer refers to the process where the chirality of one molecule is passed on to another during a chemical reaction. rsc.org In the context of this compound, the stereochemistry at the C3 position can influence the stereochemical outcome of reactions involving the double bond or the iodo groups. For example, in subsequent coupling reactions or cyclizations, the chiral center can direct the approach of reagents, leading to the formation of new stereocenters with a specific configuration.

The efficiency and direction of chirality transfer are dependent on the reaction mechanism and the nature of the transition state. Understanding these factors is crucial for designing synthetic routes that yield the desired stereoisomer of the final product.

Enantiopurity Assessment and Maintenance Throughout Synthetic Sequences

Ensuring the enantiopurity of this compound and its derivatives throughout a multi-step synthesis is of utmost importance, especially in pharmaceutical applications where even small amounts of the undesired enantiomer can have different biological activities.

Enantiopurity Assessment:

The enantiomeric excess (e.e.) of a chiral compound is a measure of its purity. It is defined as the absolute difference between the mole fractions of the two enantiomers. Several analytical techniques are used to determine the e.e. of this compound:

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common methods for separating and quantifying enantiomers. The sample is passed through a column containing a chiral stationary phase, which interacts differently with the two enantiomers, causing them to elute at different times.

Chiral Gas Chromatography (GC): Similar to HPLC, chiral GC uses a chiral stationary phase to separate enantiomers in the gas phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Shift Reagents: Chiral shift reagents are compounds that can form diastereomeric complexes with enantiomers, leading to different chemical shifts in the NMR spectrum. This allows for the quantification of the enantiomeric ratio.

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It can be used to determine the absolute configuration and enantiomeric purity. nih.gov

Maintenance of Enantiopurity:

Once a chiral compound is obtained in high enantiomeric purity, it is crucial to avoid any racemization (the conversion of an enantiomerically pure substance into a racemic mixture) in subsequent synthetic steps. Racemization can occur under various conditions, such as exposure to heat, acid, or base. Therefore, reaction conditions must be carefully chosen to preserve the stereochemical integrity of the chiral centers.

The table below summarizes some of the key reactions and conditions used in the synthesis and transformation of chiral butene derivatives, highlighting the importance of controlling reaction parameters to achieve high stereoselectivity.

| Reaction | Reagents and Conditions | Stereochemical Outcome | Reference |

| Asymmetric SN2' Reaction | Cuprate | 98% e.e. | google.com |

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine, -70°C to -40°C | Oxidation of alcohol to aldehyde | google.com |

| Reduction | Diisobutylaluminum hydride (DIBAL), -70°C to -20°C | Reduction of ester to alcohol | google.com |

| Asymmetric Michael Addition | Chiral amine-squaramide catalyst | High diastereoselectivity and enantioselectivity | rsc.org |

| Asymmetric Alkene Dioxygenation | PdCl2(PhCN)2, PhI(OBz)2, Toluene, 50°C | Diastereoselective dioxygenation | nih.gov |

Reactivity and Mechanistic Investigations of 3r 2,4 Diiodo 3 Methyl 1 Butene

Olefin Reactivity: Addition Reactions and Functionalization

The terminal double bond in (3R)-2,4-diiodo-3-methyl-1-butene presents a site for various addition reactions. However, in the context of its application in total synthesis, this moiety is often preserved for later-stage transformations or serves as a structural element of the final target. Consequently, direct electrophilic addition studies on this specific substrate are not extensively documented in the literature. The reactivity described is therefore based on established principles of alkene chemistry.

Electrophilic additions to the terminal alkene would be expected to follow Markovnikov's rule, where the electrophile adds to the C1 carbon, leading to the formation of a more stable secondary carbocation at the C2 position. This intermediate would then be trapped by a nucleophile. However, the presence of the electron-withdrawing vinylic iodide at C2 would likely destabilize the adjacent carbocation, potentially slowing the rate of such additions compared to a simple terminal alkene. Furthermore, the proximity of the allylic iodide at C4 introduces the possibility of competing reactions or rearrangements under certain conditions. Given that the primary synthetic utility of this compound involves leveraging the reactivity of the carbon-iodine bonds, electrophilic additions that would consume the double bond are typically avoided in reported synthetic routes.

The compound features two distinct carbon-iodine bonds: a vinylic iodide at the C2 position and a primary allylic iodide at the C4 position. These two centers exhibit markedly different reactivities toward nucleophilic substitution, a disparity that is crucial for its synthetic application.

Vinylic Iodide (C2): The C(sp²)-I bond is generally resistant to nucleophilic substitution via both SN1 and SN2 mechanisms. An SN1 pathway is disfavored due to the high energy and instability of the resulting vinyl cation. quora.com An SN2 reaction is hindered because the backside attack trajectory is blocked by the molecule's framework, and the electron density of the π-system can repel the incoming nucleophile. quora.com

Allylic Iodide (C4): In contrast, the C(sp³)-I bond at the allylic position is significantly more reactive. It can readily undergo substitution through an SN2 mechanism, where a nucleophile displaces the iodide ion. The reactivity is enhanced by the adjacent π-system, which stabilizes the transition state. An SN1 pathway is also plausible due to the formation of a resonance-stabilized allylic carbocation. This differential reactivity allows for selective functionalization at the C4 position while leaving the vinylic iodide intact for subsequent organometallic coupling reactions. One of the established synthetic routes to this compound itself involves an asymmetric SN2′ reaction of a cuprate (B13416276), highlighting the inherent reactivity of the allylic system. google.com

This selective reactivity is summarized in the table below.

| Position | Hybridization | C-I Bond Type | Susceptibility to SN1 | Susceptibility to SN2 | Reactivity Notes |

| C2 | sp² | Vinylic | Very Low | Very Low | Unreactive under typical nucleophilic substitution conditions due to unstable vinyl cation and steric hindrance. quora.com |

| C4 | sp³ | Allylic | Moderate to High | High | Highly reactive due to formation of a resonance-stabilized carbocation (SN1) or a π-system stabilized transition state (SN2). libretexts.orgyoutube.com |

Elimination reactions involving this compound could theoretically proceed via E1 or E2 mechanisms, although specific studies on this substrate are scarce as elimination is generally an undesired side reaction.

Elimination involving the Allylic Iodide (C4): Treatment with a non-nucleophilic, sterically hindered base could promote an E2 reaction by abstracting a proton from the C3 methyl group. This would lead to the formation of a conjugated diene, 2-iodo-3-methyl-1,3-butadiene. The stereochemistry of the newly formed double bond would depend on the reaction conditions and the conformation of the transition state.

Elimination involving the Vinylic Iodide (C2): Elimination of HI from the vinylic center is more difficult but could potentially be induced under strong basic conditions to form an allene or alkyne, depending on subsequent rearrangements.

Given the synthetic goal of using this fragment, conditions are carefully chosen to favor substitution or coupling reactions over elimination.

Organometallic Reactions Utilizing this compound

The primary synthetic role of this compound is to serve as an electrophilic partner in organometallic cross-coupling reactions to form key carbon-carbon bonds in the assembly of complex molecules.

The differential reactivity of the vinylic and allylic iodides is paramount in cross-coupling reactions. In palladium-catalyzed reactions like the Suzuki, Stille, and Heck couplings, the oxidative addition of the palladium(0) catalyst into the C(sp²)-I bond is typically much faster and more favorable than its interaction with the C(sp³)-I bond. nih.govharvard.edu This chemoselectivity allows for the vinylic iodide to be coupled selectively, leaving the allylic iodide available for subsequent nucleophilic substitution or other transformations.

While the literature on the total synthesis of halichondrins primarily details the use of Nozaki-Hiyama-Kishi (NHK) reactions, the principles of palladium-catalyzed couplings are applicable. nih.gov The general order of reactivity for halides in these couplings is I > Br > Cl, making the vinylic iodide an excellent substrate. wikipedia.org

A key example from the synthesis of halichondrin analogs involves the highly selective Ni/Cr-mediated coupling (NHK reaction) of the vinylic iodide of a similar fragment with a complex aldehyde. This reaction underscores the ability to perform a C-C bond formation at the C2 position with high chemoselectivity. nih.govresearchgate.net

Table of Representative Cross-Coupling Reactions Data presented below is representative of the type of coupling reaction this substrate is designed for, as detailed in the total synthesis of halichondrin and its analogs.

| Reaction Type | Coupling Partners | Catalyst/Reagents | Solvent | Conditions | Outcome |

| Nozaki-Hiyama-Kishi | This compound (or derivative) + Aldehyde | NiCl₂ (cat.), CrCl₂ (stoich.) | THF/DMF | Room Temp | Selective coupling at the vinylic iodide to form a secondary alcohol. nih.govnih.gov |

| Suzuki Coupling (Predicted) | This compound + Organoboron Reagent | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Cs₂CO₃) | Toluene/H₂O | 80-100 °C | Expected selective coupling at the vinylic iodide. harvard.eduwikipedia.org |

| Stille Coupling (Predicted) | This compound + Organostannane | Pd(0) catalyst (e.g., Pd(PPh₃)₄), LiCl | THF | 50-80 °C | Expected selective coupling at the vinylic iodide. wikipedia.orglibretexts.org |

Carbene-mediated reactions typically involve the addition of a carbene or carbenoid species to an alkene. wikipedia.org In the case of this compound, the terminal alkene could act as a carbene acceptor. For example, a Simmons-Smith reaction using diiodomethane and a zinc-copper couple could, in principle, convert the terminal alkene into a cyclopropane (B1198618) ring. libretexts.org

However, there are no specific examples in the peer-reviewed literature of this compound being used in such a transformation. The focus of its chemistry has been entirely on the reactivity of its carbon-iodine bonds for fragment assembly in total synthesis. Annulation reactions, which involve the formation of a new ring, are also not reported for this specific substrate, though its coupled products are key components in the formation of the complex polycyclic ether systems of the halichondrins. chemrxiv.orgresearchgate.net

Metal-Catalyzed Rearrangements and Cyclizations

The most prominent metal-catalyzed transformation involving this compound is its participation in intramolecular coupling reactions to form macrocycles. Specifically, the vinyl iodide moiety of the molecule is activated for carbon-carbon bond formation in the Nozaki-Hiyama-Kishi (NHK) reaction. nih.govmickel.ch This reaction is a cornerstone in the synthesis of eribulin (B193375), where it is employed to construct the challenging all-carbon macrocyclic framework of the molecule. nih.govmickel.ch

In the context of the eribulin synthesis, an advanced intermediate containing the this compound-derived fragment is subjected to Ni(II)/Cr(II)-mediated macrocyclization. mickel.ch The vinyl iodide of the fragment couples with an aldehyde group located at the other end of the molecule to form the macrocycle. mickel.ch This intramolecular vinyl iodide-aldehyde coupling is a powerful strategy for forging complex ring systems. nih.gov While palladium-catalyzed cross-coupling reactions are common for vinyl iodides, the NHK reaction has proven particularly effective for these complex macrocyclizations. nih.govorganic-chemistry.orgacs.orgnih.govacs.org

A summary of representative metal-catalyzed cyclizations is presented in the table below.

| Reaction Type | Catalyst System | Precursor Fragment | Product | Yield (%) | Reference |

| Intramolecular NHK | NiCl₂ / CrCl₂ | C1-C35 vinyl iodide-aldehyde | Eribulin macrocycle | ~80 | mickel.ch |

| Intermolecular NHK | NiCl₂ / CrCl₂ | Fragment A″ (aldehyde) + Fragment IJKLMN (vinyl iodide) | Coupled product 40 | 56 | nih.gov |

Detailed Mechanistic Studies of Key Transformations

The key transformation of this compound is the Nozaki-Hiyama-Kishi coupling, which has been a subject of mechanistic interest. The reaction utilizes a bimetallic system, with a stoichiometric amount of a chromium(II) salt and a catalytic amount of a nickel(II) salt. mickel.ch The chromium(II) chloride acts as the reductant, while the nickel(II) chloride serves as the catalyst to facilitate the oxidative addition to the vinyl iodide. mickel.chresearchgate.net

Interrogating Reaction Intermediates (e.g., Halonium Ions, Carbenoids)

The mechanism of the NHK reaction does not involve halonium ions or carbenoids. Instead, it proceeds through the formation of organometallic intermediates. The currently accepted mechanism involves the following key steps:

Reduction: Chromium(II) reduces the nickel(II) catalyst to a catalytically active nickel(0) species.

Oxidative Addition: The nickel(0) species undergoes oxidative addition with the vinyl iodide moiety of the this compound-derived substrate. This step is crucial and forms a vinylnickel(II) intermediate.

Transmetalation: The vinyl group is then transmetalated from nickel to chromium, generating a vinylchromium(III) intermediate. This organochromium species is the key nucleophile in the reaction.

Nucleophilic Addition: The vinylchromium intermediate adds to the aldehyde group present in the molecule, forming a new carbon-carbon bond and a chromium alkoxide. researchgate.net

Workup: Aqueous workup protonates the alkoxide to yield the final allylic alcohol product and regenerates chromium species. researchgate.net

The organochromium intermediate is highly chemoselective, reacting preferentially with aldehydes over other electrophiles like ketones or esters that may be present in the molecule. This high degree of selectivity is critical for its application in the synthesis of complex molecules like eribulin. researchgate.net

Transition State Characterization in Catalytic and Non-Catalytic Reactions

While detailed transition state characterizations for reactions specifically involving this compound are not extensively reported, studies on related asymmetric Ni/Cr-mediated reactions provide insight. For the asymmetric variant of the NHK reaction, the stereochemical outcome is controlled by the chiral ligand complexed to the metal center. A proposed mechanism for a related process, based on X-ray crystal structures of chromium(III)/sulfonamide complexes, suggests that the ligand acts as a tridentate scaffold. researchgate.net This coordination geometry around the chromium center in the transition state is believed to be responsible for the stereoselective addition of the vinyl group to the aldehyde. researchgate.net The precise geometry of the transition state dictates which face of the aldehyde is accessible to the vinylchromium nucleophile, thereby determining the stereochemistry of the newly formed secondary alcohol.

Catalytic Systems for this compound Transformations

The primary catalytic system used for transformations of the vinyl iodide group in this compound is the homogeneous NiCl₂/CrCl₂ system of the Nozaki-Hiyama-Kishi reaction. nih.govmickel.ch This system has been successfully employed on a large scale for the commercial manufacture of Eribulin (Halaven®). mickel.ch The reaction is typically performed under non-high-dilution conditions, which is a significant advantage for industrial-scale synthesis. mickel.ch

Alternative catalytic systems for vinyl iodides in general include various palladium complexes, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, which are widely used in cross-coupling reactions like the Suzuki, Stille, and Heck reactions. organic-chemistry.orgacs.orgacs.org However, for the specific macrocyclization required in the eribulin synthesis, the Ni/Cr system has proven to be the most effective. mickel.ch

Homogeneous and Heterogeneous Catalysis

Transformations involving this compound are predominantly carried out using homogeneous catalysis. In the NHK reaction, all catalytic and reactive species (NiCl₂, CrCl₂, substrate, and ligand, if applicable) are dissolved in the reaction solvent. nih.govresearchgate.net Common solvents for this reaction include polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF), or mixtures thereof. nih.govresearchgate.netnih.gov The solubility of the organometallic species is a key factor in the reaction's success. mickel.ch There are no significant reports of heterogeneous catalytic systems being employed for the specific transformations of this compound.

The table below summarizes typical homogeneous catalytic systems used.

| Reaction | Catalyst | Co-catalyst/Reductant | Solvent System | Phase |

| NHK Macrocyclization | NiCl₂ (catalytic) | CrCl₂ (stoichiometric) | THF-DMF | Homogeneous |

| NHK Coupling | NiCl₂ (catalytic) | CrCl₂ (stoichiometric) | DMSO | Homogeneous |

| Stille Coupling (general vinyl iodides) | Pd(PPh₃)₄ | - | THF | Homogeneous |

| Suzuki Coupling (general vinyl iodides) | Pd(PPh₃)₄ | Base (e.g., Na₂CO₃) | DME/H₂O | Biphasic/Homogeneous |

Ligand Design and Optimization for Selective Transformations

For asymmetric transformations involving Ni/Cr-mediated couplings, the design and choice of chiral ligands are critical. In studies related to the synthesis of the right half of halichondrin B, a sulfonamide class of ligands was developed that proved effective for inducing asymmetry in the coupling of vinyl halides with aldehydes. researchgate.net X-ray crystallographic analysis revealed that these ligands act as tridentate coordinators to the metal center, a feature believed to be key to their effectiveness. researchgate.net

In a specific example from a unified total synthesis of eribulin, the coupling of an aldehyde fragment with a vinyl iodide fragment was optimized using the chiral ligand (-)-39 with the NiCl₂/CrCl₂ system, leading to a 56% yield of the desired coupled product. nih.gov The optimization of these ligands is crucial for controlling stereochemistry and improving reaction yields, which is particularly important in the synthesis of complex, stereochemically rich molecules.

Bioorthogonal and Copper-Free Click Chemistry Applications with Alkenes

A comprehensive review of available scientific literature and chemical databases reveals no specific research detailing the application of this compound in bioorthogonal and copper-free click chemistry reactions involving alkenes.

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. wikipedia.orgbohrium.com A key reaction in this field is "click chemistry," a concept introduced to describe reactions that are high-yielding, modular, and stereospecific, with the formation of only one product. chempep.comnih.gov A prominent example of click chemistry is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). chempep.com

However, the cytotoxicity of the copper catalyst has limited the use of CuAAC in living organisms. chempep.cominterchim.fr This limitation spurred the development of copper-free click chemistry, which avoids the need for a toxic metal catalyst. chempep.comsigmaaldrich.com The most common copper-free click reaction is the strain-promoted azide-alkyne cycloaddition (SPAAC), which utilizes strained cyclooctynes that react readily with azides. chempep.cominterchim.frlumiprobe.com The driving force for this reaction is the release of ring strain in the cyclooctyne. wikipedia.orgsigmaaldrich.com

While the principles of bioorthogonal and copper-free click chemistry are well-established, the application of these principles to specific compounds like this compound in reactions with alkenes is not documented in existing research. Further investigation would be required to determine if this compound exhibits any reactivity or utility in this context.

Advanced Analytical and Spectroscopic Characterization Techniques for 3r 2,4 Diiodo 3 Methyl 1 Butene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the unambiguous determination of the molecular structure of (3R)-2,4-diiodo-3-methyl-1-butene. It provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

Proton (¹H) and Carbon (¹³C) NMR for Structural Assignment

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for assigning the structure of this compound. The chemical shifts, signal multiplicities, and integration values in ¹H NMR, along with the number and chemical shifts of signals in ¹³C NMR, allow for a complete mapping of the molecule's carbon skeleton and the protons attached to it.

While specific experimental data for this compound is not widely published in readily accessible literature, the expected spectral features can be predicted based on the analysis of structurally similar compounds. For instance, in the ¹H NMR spectrum, one would anticipate distinct signals for the vinyl protons (=CH₂), the methine proton (-CH-), the methyl protons (-CH₃), and the diastereotopic protons of the iodomethyl group (-CH₂I). The coupling constants between these protons would provide valuable information about their spatial relationships.

Similarly, the ¹³C NMR spectrum is expected to show five distinct signals corresponding to the five carbon atoms in the molecule: two for the sp² hybridized carbons of the double bond, one for the chiral methine carbon, one for the methyl carbon, and one for the iodomethyl carbon. The chemical shifts of the carbons bonded to iodine atoms would be significantly influenced by the heavy atom effect.

A comprehensive analysis of both ¹H and ¹³C NMR spectra is crucial for the initial structural confirmation of synthesized this compound.

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

To further elucidate the complex structure and confirm the connectivity of atoms in this compound and its derivatives, two-dimensional (2D) NMR techniques are employed. These experiments provide correlation maps between different nuclei, offering a more in-depth understanding of the molecular framework.

Common 2D NMR experiments that would be utilized include:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the molecule. For this compound, COSY would show correlations between the vinyl protons and the methine proton, as well as between the methine proton and the methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It is instrumental in definitively assigning the ¹³C signals based on the known assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. For a chiral molecule like this compound, NOESY can be crucial in determining the relative stereochemistry by observing through-space interactions between protons.

The combination of these 2D NMR techniques provides a powerful arsenal (B13267) for the complete and unambiguous structural and stereochemical assignment of this compound and its derivatives.

Mass Spectrometry (MS) for Precise Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the precise molecular weight and investigating the fragmentation patterns of this compound. This information is critical for confirming the elemental composition and gaining insights into the molecule's stability and structural features.

The mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Due to the presence of two iodine atoms, a characteristic isotopic pattern would be observed for the molecular ion and any iodine-containing fragments, as iodine has a single stable isotope (¹²⁷I).

Electron ionization (EI) is a common technique that would induce fragmentation of the molecule. The analysis of these fragment ions provides a "fingerprint" that can aid in structural confirmation. Expected fragmentation pathways for this compound could include the loss of an iodine atom, a methyl group, or other neutral fragments. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, enabling the calculation of the elemental formula with high accuracy.

Chromatographic Methods for Purity, Isomer Separation, and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity of this compound, separating it from any isomers, and, crucially, determining its enantiomeric excess (e.e.).

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for separating and quantifying the components of a mixture.

Gas Chromatography (GC): Given the likely volatility of this compound, GC is a suitable method for purity analysis. When coupled with a mass spectrometer (GC-MS), it allows for the separation of the compound from impurities, followed by their individual mass analysis for identification. The retention time in the GC column is a characteristic property that can be used for identification and quantification.

High-Performance Liquid Chromatography (HPLC): HPLC is another versatile technique for the analysis of this compound. It is particularly useful for compounds that may not be sufficiently volatile or thermally stable for GC. Different stationary and mobile phases can be employed to achieve optimal separation from byproducts and starting materials.

Chiral Chromatography for Enantiomeric Separation

The determination of the enantiomeric purity of this compound is of paramount importance, especially when it is used as a chiral building block in the synthesis of enantiomerically pure target molecules. Chiral chromatography is the gold standard for separating enantiomers and quantifying their relative amounts.

This technique utilizes a chiral stationary phase (CSP) in either a GC or HPLC column. The enantiomers of the analyte interact differently with the chiral environment of the CSP, leading to different retention times and, consequently, their separation into two distinct peaks in the chromatogram. The ratio of the areas of these two peaks directly corresponds to the enantiomeric ratio, from which the enantiomeric excess (e.e.) can be calculated.

The selection of the appropriate chiral column and chromatographic conditions is crucial for achieving baseline separation of the enantiomers of this compound and its derivatives, ensuring accurate determination of their optical purity.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for the identification of functional groups within a molecule. While IR spectroscopy measures the absorption of infrared radiation due to changes in the dipole moment of a molecule, Raman spectroscopy is based on the inelastic scattering of monochromatic light, which is dependent on changes in the polarizability of the molecule's electron cloud. uni-siegen.denih.gov

For a molecule like this compound, these techniques provide a characteristic fingerprint based on its vibrational modes. The key functional groups to be identified are the carbon-carbon double bond (C=C) of the butene moiety, the carbon-hydrogen (C-H) bonds of the methyl and vinyl groups, and the carbon-iodine (C-I) bonds.

Based on analogous compounds, the IR spectrum of this compound is expected to exhibit characteristic absorption bands. For instance, the C=C stretching vibration of a terminal alkene typically appears in the region of 1640-1680 cm⁻¹. acs.org The C-H stretching vibrations of the sp² hybridized carbons of the vinyl group are anticipated to be found just above 3000 cm⁻¹, while the sp³ hybridized C-H stretches of the methyl group will likely appear just below 3000 cm⁻¹. The C-I stretching vibrations are expected at lower wavenumbers, generally in the far-infrared region, typically below 700 cm⁻¹.

Raman spectroscopy offers complementary information. The C=C double bond, being a highly polarizable group, is expected to show a strong signal in the Raman spectrum. Similarly, the symmetric vibrations of the molecule, which may be weak or absent in the IR spectrum, can often be observed in the Raman spectrum. The combination of both IR and Raman data provides a more complete picture of the molecule's vibrational framework.

Table 1: Predicted Dominant Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| =C-H (vinyl) | Stretching | > 3000 | Medium | Medium |

| -C-H (methyl) | Stretching | < 3000 | Strong | Medium |

| C=C (alkene) | Stretching | 1640-1680 | Medium | Strong |

| C-H (vinyl) | Bending (out-of-plane) | 910-990 | Strong | Weak |

| C-I | Stretching | < 700 | Medium-Strong | Strong |

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) for Absolute Configuration Assignment

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that are indispensable for determining the absolute configuration of chiral molecules. hebmu.edu.cn ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule, while ORD measures the variation of optical rotation with the wavelength of light.

For this compound, the presence of a single stereocenter at the C3 position makes it an ideal candidate for analysis by these methods. The electronic transitions associated with the chromophores in the molecule, namely the C=C double bond and the C-I bonds, will give rise to characteristic Cotton effects in the ECD and ORD spectra. The sign and magnitude of these Cotton effects are directly related to the spatial arrangement of the atoms around the chiral center.

In the absence of experimentally obtained spectra for this compound, theoretical calculations using time-dependent density functional theory (TD-DFT) can be employed to predict the ECD and ORD spectra. By comparing the calculated spectra for the (R) and (S) enantiomers with experimental data, the absolute configuration can be confidently assigned. The reliability of such predictions has been shown to be high for a variety of chiral molecules. nih.gov

Table 2: Principles of ECD and ORD for Chiral Analysis

| Technique | Principle | Information Obtained | Application to this compound |

| ECD | Differential absorption of left and right circularly polarized light. | Sign and magnitude of Cotton effects corresponding to electronic transitions. | Determination of the absolute configuration by comparing experimental and calculated spectra. |

| ORD | Variation of optical rotation with wavelength. | Plain or anomalous dispersion curves with Cotton effects near absorption bands. | Confirmation of absolute configuration and analysis of conformational equilibria. |

X-ray Crystallography for Solid-State Structure Elucidation of Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov While obtaining suitable single crystals of a reactive intermediate like this compound can be challenging, the crystallographic analysis of its stable derivatives can provide invaluable structural information.

In the context of the total synthesis of halichondrins, various intermediates derived from this compound are synthesized. Should any of these derivatives form high-quality crystals, X-ray diffraction analysis would provide precise data on bond lengths, bond angles, and torsional angles. This information would not only confirm the connectivity and relative stereochemistry of the derivative but also, by logical extension, corroborate the structure of the parent this compound.

The crystallographic data would be presented in a standard format, including the crystal system, space group, unit cell dimensions, and atomic coordinates. This detailed structural information is crucial for understanding the conformational preferences of the molecule and for rationalizing its reactivity in subsequent synthetic steps. Although no specific X-ray crystallographic data for derivatives of this compound are publicly available at this time, the potential for this technique to provide unambiguous structural proof remains significant.

Table 3: Key Parameters from a Hypothetical X-ray Crystallographic Analysis of a this compound Derivative

| Parameter | Description | Significance |

| Crystal System | The basic repeating shape of the crystal lattice (e.g., monoclinic, orthorhombic). | Provides fundamental information about the crystal's symmetry. |

| Space Group | The set of symmetry operations that describe the arrangement of molecules in the unit cell. | Defines the precise symmetry of the crystal structure. |

| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. | Defines the size and shape of the repeating unit of the crystal. |

| Atomic Coordinates | The x, y, and z coordinates of each atom in the asymmetric unit. | Provides the exact three-dimensional position of every atom. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles between bonds. | Confirms the molecular connectivity and geometry. |

| Torsional Angles | The dihedral angles between four consecutively bonded atoms. | Describes the conformation of the molecule in the solid state. |

Applications in Complex Organic Synthesis Utilizing 3r 2,4 Diiodo 3 Methyl 1 Butene

Utility in Natural Product Total Synthesis

The primary and most well-documented application of (3R)-2,4-diiodo-3-methyl-1-butene is in the total synthesis of complex natural products, where the introduction of specific stereochemistry is paramount.

Synthesis of Halichondrin Analogues and Derivatives

This compound is a crucial building block in the synthesis of the Halichondrin family of natural products and their derivatives. rsc.org Halichondrins are potent anticancer agents first isolated from marine sponges. rsc.org The complex structure of these molecules, characterized by numerous chiral centers, has made their total synthesis a significant challenge for synthetic chemists. e3s-conferences.org

Notably, this diiodo compound is a key precursor in the synthesis of Eribulin (B193375), a simplified and clinically approved analogue of Halichondrin B used in the treatment of certain types of cancer. rsc.org The synthesis of these complex molecules often involves the coupling of multiple fragments, and this compound serves as a critical component for introducing a specific chiral quaternary center and providing handles for further chemical transformations. A patent for a process to prepare this compound highlights its importance as a building block for Halichondrin natural products and their derivatives. rsc.org The patent also notes that previous synthetic methods for this compound were not well-suited for large-scale manufacturing, underscoring its industrial relevance in pharmaceutical production. rsc.org

Precursor for Chirality Introduction into Complex Bioactive Scaffolds

The inherent chirality of this compound makes it an excellent precursor for introducing a specific stereocenter into complex bioactive scaffolds. The (3R)-configuration of the methyl-substituted carbon is pivotal for the biological activity of the final target molecule in many cases. Its application in the synthesis of Halichondrin B and its analogues is a prime example of its utility in transferring chirality to a larger, more complex molecule. rsc.org While its use in the Halichondrin context is well-established, the broader application of this specific diiodoalkene as a chiral building block for other classes of bioactive compounds is not as extensively documented in publicly available literature. The principles of its application, however, suggest its potential for stereoselective syntheses of other complex targets where a chiral quaternary center is required.

Construction of Stereodefined Carbocyclic and Heterocyclic Systems

The reactivity of the two carbon-iodine bonds in this compound suggests its potential utility in the construction of various cyclic systems. However, specific examples of its application in the following areas are not widely reported in the scientific literature.

Synthesis of Functionalized Cyclopropanes

While the synthesis of functionalized cyclopropanes from dihaloalkanes is a known transformation in organic chemistry, there is a lack of specific documented examples that utilize this compound for this purpose. General methods for cyclopropanation involving diiodoalkanes often proceed via the formation of a carbenoid or through radical cyclization pathways. The stereochemistry of the starting material could potentially influence the stereochemical outcome of the cyclopropane (B1198618) product, making it a theoretically interesting substrate for such transformations.

Development of Heterocyclic Architectures (e.g., Morpholines)

The synthesis of heterocyclic structures, such as morpholines, often involves the reaction of dihaloalkanes with difunctional nucleophiles like amino alcohols. In principle, this compound could serve as a substrate for the synthesis of chiral morpholine (B109124) derivatives. However, a review of the available literature does not provide specific instances of its use in the construction of morpholines or other related heterocyclic architectures.

Ring Expansion and Annulation Reactions

Ring expansion and annulation reactions are powerful tools in organic synthesis for the construction of larger ring systems. While dihaloalkanes can participate in such reactions, for instance, through the formation of cyclopropanes followed by ring-opening or in transition-metal-catalyzed annulation processes, there is no specific mention in the literature of this compound being employed in these types of reactions. The reactivity of its diiodo functionality suggests potential for such applications, but this remains an underexplored area of its synthetic utility based on current public knowledge.

Role as an Advanced Intermediate in Pharmaceutical and Agro-chemical Research

The primary and most well-documented application of this compound is in the synthesis of complex natural products and their analogs with potent pharmaceutical activity.

This compound is a crucial chiral building block in the total synthesis of halichondrin natural products and their derivatives. Halichondrins are a class of polyether macrolides originally isolated from marine sponges, which have demonstrated powerful anti-cancer and antimitotic activities.

Specifically, this diiodo compound is instrumental in the synthesis of Eribulin, a simplified and synthetically accessible analog of halichondrin B. Eribulin is an FDA-approved drug for the treatment of certain types of breast cancer and liposarcoma. The synthesis of Eribulin and other Halichondrin analogs requires the precise assembly of multiple chiral centers, and this compound serves as a key fragment for introducing a specific stereogenic center and a handle for further chemical transformations.

The table below summarizes the key synthetic application of this compound in the synthesis of a prominent pharmaceutical agent.

| Target Molecule | Therapeutic Area | Role of this compound |

| Eribulin (Halichondrin B analog) | Oncology (Breast Cancer, Liposarcoma) | Key chiral building block for the C30-C35 fragment. |

The synthesis of such complex molecules necessitates starting materials with high enantiomeric purity. Processes for preparing this compound with high enantiomeric excess are therefore of significant interest to the pharmaceutical industry.

Based on currently available scientific literature and patent filings, there are no specific, documented applications of this compound in agrochemical research and development. The focus of its utilization remains firmly within the pharmaceutical sector.

Development of High-Value Fine Chemicals and Specialty Materials

The utility of this compound extends to its role as a high-value fine chemical, primarily due to the challenges and importance of its synthesis for the pharmaceutical industry.

The demand for complex and stereochemically pure intermediates like this compound in the synthesis of high-value pharmaceutical compounds underscores its importance as a fine chemical. The development of scalable and efficient synthetic routes to this compound is a significant area of research. The challenges associated with its preparation, which often involve stereoselective reactions, contribute to its high value.

The table below outlines the synthetic precursors and reaction types often associated with the laboratory-scale synthesis of this valuable intermediate.

| Precursor Compound | Reaction Type | Significance |

| (R)-3-methyl-1-butyn-3-ol | Hydroiodination/Rearrangement | Stereospecific introduction of iodine atoms. |

| 3-methyl-1,3-butanediol | Di-iodination with stereocontrol | Conversion of a diol to a diiodo compound. |

The development of robust and cost-effective methods for the synthesis of this compound is critical for ensuring a stable supply chain for the production of life-saving medicines.

There is no readily available information in peer-reviewed journals or patents that details the use of this compound in the development of specialty materials such as polymers or other advanced materials. Its application appears to be highly specialized and concentrated in the area of complex organic synthesis for pharmaceutical applications.

Emerging Research Directions and Future Challenges in 3r 2,4 Diiodo 3 Methyl 1 Butene Chemistry

Development of Sustainable and Environmentally Benign Synthetic Processes

A significant challenge in utilizing (3R)-2,4-diiodo-3-methyl-1-butene for large-scale applications, such as pharmaceutical manufacturing, lies in the limitations of historical synthetic methods. google.com Early approaches have been identified as unsuitable for industrial-scale production due to safety concerns and insufficient stereochemical control. google.com For instance, one method involves an asymmetric SN2′ reaction using a cuprate (B13416276), which can be difficult to handle and results in an enantiomeric excess of 98%, a level that may not meet stringent regulatory requirements for pharmaceuticals. google.com Another reported method utilizes trimethylaluminum, a pyrophoric reagent that poses significant hazards for large-scale reactions. google.com

The development of more sustainable and environmentally benign processes is therefore a critical research direction. A key advancement has been the design of a scalable process that starts from a commercially available chiral precursor, (R)-(−)-3-hydroxy-2-methylpropionic acid methyl ester (the Roche ester). google.com This strategy avoids pyrophoric reagents and improves enantiomeric purity, addressing the major drawbacks of previous methods. The focus is on processes that are not only safer and more efficient but also more atom-economical and generate less hazardous waste.

| Synthetic Method | Key Reagents/Conditions | Reported Drawbacks | Sustainability Advantages |

|---|---|---|---|

| Asymmetric SN2′ Reaction | Cuprate chemistry | Difficulties inherent to cuprate chemistry; 98% enantiomeric excess may be insufficient. google.com | - |

| Aluminum-Based Method | Trimethylaluminum | Use of a pyrophoric chemical, posing a significant hazard for large-scale reactions. google.com | - |

| Process from Roche Ester | (R)-(−)-3-hydroxy-2-methylpropionic acid methyl ester, B-Iodo-9-borabicyclo[3.3.1]nonane (B-I-9-BBN) | Multi-step process. | Scalable, avoids pyrophoric reagents, starts from a commercially available chiral pool material, potential for high enantiomeric excess. google.com |

Future work in this area will likely focus on replacing hazardous reagents with greener alternatives, minimizing solvent use, and exploring biocatalytic methods to further enhance the environmental profile of the synthesis.

Innovations in Stereoselective Catalysis for Diverse Functionalizations

The alkene moiety in this compound presents a prime target for diverse chemical modifications. A major frontier is the application of modern stereoselective catalysis to introduce new functional groups with high levels of control. Hypervalent iodine catalysis, in particular, has emerged as a powerful tool for the functionalization of alkenes under mild conditions. rsc.org Chiral hypervalent iodine catalysts have been successfully employed in a variety of enantioselective transformations, including dearomatization, amination, and functionalization of alkenes. rsc.org

Applying these innovations to this compound could unlock a vast chemical space of new derivatives. For example, stereoselective dihydroxylation, aminohydroxylation, or diamination across the double bond could generate complex, polyfunctionalized chiral building blocks. The challenge lies in achieving high selectivity in the presence of the two existing iodo-substituents, which could potentially interfere with or direct the catalytic process. Developing catalysts that can operate selectively on the double bond without reacting with the vinyl or primary iodide functionalities is a key objective for future research.

Exploration of Novel Reactivity and Transformation Pathways

This compound possesses two distinct and reactive carbon-iodine bonds: a vinylic iodide and a primary alkyl iodide. This dual reactivity offers opportunities for selective and sequential transformations. The vinylic iodide is an ideal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Stille), allowing for the introduction of a wide variety of carbon-based substituents. The primary iodide is susceptible to nucleophilic substitution (SN2) reactions.

The exploration of novel reactivity involves designing synthetic routes that exploit this differential reactivity. For instance, a selective Sonogashira coupling at the vinyl iodide position, followed by a nucleophilic substitution at the primary iodide, could lead to complex and highly functionalized products in a controlled manner. A significant challenge is to control the chemoselectivity of these transformations, preventing undesired side reactions at the other reactive site. Furthermore, the alkene can participate in addition reactions, such as iodoperoxidation, which can proceed with high regioselectivity depending on the choice of iodide reagent and reaction conditions. rsc.org

| Reactive Site | Reaction Type | Potential Reagents | Potential Product Class |

|---|---|---|---|

| Vinylic C-I Bond | Suzuki Coupling | Organoboron compounds, Pd catalyst | Substituted butadienes |

| Vinylic C-I Bond | Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | Enynes |

| Primary C-I Bond | Nucleophilic Substitution (SN2) | Azides, cyanides, thiolates, alkoxides | Azides, nitriles, thioethers, ethers |

| C=C Double Bond | Epoxidation | m-CPBA, peroxy acids | Vinyloxiranes |

| C=C Double Bond | Dihydroxylation | OsO₄ or KMnO₄ | Tetrols |

| Entire Molecule | Elimination | Strong, non-nucleophilic base | Dienes or alkynes. smolecule.com |

Integration with Automated Synthesis and Flow Chemistry Platforms

The synthesis of complex molecules like eribulin (B193375), which utilizes building blocks derived from this compound, often involves hazardous reagents and extreme reaction conditions, such as cryogenic temperatures. researchgate.netnih.gov These factors make traditional batch synthesis challenging to scale up safely and efficiently. Flow chemistry has emerged as a powerful technology to address these issues. nih.gov

Integrating the synthesis and subsequent modification of this compound into automated flow chemistry platforms is a promising direction. Flow reactors offer superior heat and mass transfer, allowing for better control over highly exothermic reactions and enabling reactions to be run at higher temperatures than in batch, which can increase reaction rates. researchgate.net For instance, reactions involving organolithium species (n-BuLi) or powerful reducing agents like diisobutylaluminum hydride (DIBAL-H), which often require temperatures of -70°C in batch, have been successfully performed at significantly higher temperatures in flow systems. researchgate.netnih.gov This not only improves energy efficiency but also enhances safety by minimizing the volume of hazardous reagents present at any given time. Future challenges include developing robust, multi-step flow sequences that telescope several synthetic steps, reducing the need for intermediate purification and isolation. dundee.ac.uk

Computational Design of New Reagents and Reaction Manifolds

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. nih.gov DFT calculations can elucidate complex reaction mechanisms, rationalize observed stereoselectivity and regioselectivity, and predict the outcomes of unknown reactions. nih.goviciq.org

For this compound, computational studies represent a significant opportunity to accelerate discovery. DFT can be used to model the transition states of various potential reactions, such as the electrophilic attack on the double bond or the nucleophilic attack at the carbon-iodine centers. iciq.org This understanding can guide the rational design of new chiral catalysts or reagents that are specifically tailored to functionalize the molecule with high selectivity. For example, by modeling the interaction between the substrate and various catalyst ligands, researchers can computationally screen for the optimal catalyst before attempting a synthesis in the lab. This in-silico approach can save significant time and resources, and help overcome challenges such as predicting the regioselectivity of reactions with asymmetric reagents. rsc.org

Expanding the Scope of Applications in Materials Science and Chemical Biology

While the primary application of this compound has been in the synthesis of anticancer agents, its unique structure suggests potential applications in other fields. google.com

In Materials Science , the di-iodo functionality presents an opportunity for creating novel polymers. The two C-I bonds could serve as handles in step-growth polymerization reactions. For example, repeated Suzuki or Sonogashira cross-coupling reactions could lead to the formation of novel conjugated polymers. The inherent chirality of the monomer unit could impart chiral, helical structures to the resulting polymers, which may have interesting optical or electronic properties for applications in chiroptical materials or asymmetric catalysis.

In Chemical Biology , beyond its role as a building block for natural product synthesis, the molecule could be developed into chemical probes. The reactive iodide moieties could be used to covalently label biological macromolecules, such as proteins, allowing for the study of their function. The vinyl group also offers a handle for click chemistry or other bioorthogonal reactions after suitable modification. The development of derivatives of this compound could lead to new tools for drug discovery and for probing complex biological systems.

Q & A

Q. Answer :

- X-ray Crystallography : Resolve absolute configuration via single-crystal diffraction (e.g., using Cu-Kα radiation). Requires high-purity crystals grown via slow evaporation in non-polar solvents .

- Vibrational Circular Dichroism (VCD) : Compare experimental spectra with density functional theory (DFT)-calculated spectra for chiral centers .

- Optical Rotation : Measure specific rotation and compare to literature values for (3R) vs. (3S) enantiomers .

Advanced: How does the 3R configuration influence reactivity in conjugated systems?

Answer :

The (3R) stereochemistry induces steric and electronic effects:

- Diels-Alder Reactions : The methyl group at 3R creates torsional strain, slowing reaction rates with electron-deficient dienophiles. Use DFT calculations (e.g., B3LYP/6-31G*) to model transition-state geometries .

- Electrophilic Additions : Iodine at C2 and C4 directs electrophiles to the less hindered face. Confirm regioselectivity via NMR kinetic studies .

Advanced: What computational approaches predict thermodynamic stability and reaction pathways?

Q. Answer :

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Model steric interactions between iodine substituents and the methyl group. Use Gaussian or ORCA software with basis sets like def2-TZVP .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. DCM) on conformational flexibility. Analyze radial distribution functions for solvation shells .

- QSPR Models : Correlate logP values with experimental solubility data using descriptors like polar surface area and halogen count .

Data Contradiction: How to resolve discrepancies in experimental vs. computational bond angles?

Q. Answer :

- Triangulation : Cross-validate using multiple techniques:

- Error Analysis : Calculate RMSD between computational and experimental values. Adjust basis sets or solvation models if deviations exceed 2° .

Advanced: What mechanistic insights explain unexpected byproducts in cross-coupling reactions?

Q. Answer :

- Radical Trapping Experiments : Add TEMPO to quench potential radical intermediates. Analyze by ESR spectroscopy .

- Kinetic Isotope Effects (KIE) : Compare for C-I bond cleavage to distinguish between SN2 vs. radical pathways .

- Hammett Plots : Correlate substituent effects with reaction rates to identify electronic vs. steric dominance .

Basic: What analytical techniques characterize purity and degradation products?

Q. Answer :

- HPLC-MS : Use C18 columns with acetonitrile/water gradients. Monitor for deiodination products (e.g., m/z shifts of −126 Da) .

- TGA-DSC : Assess thermal stability; iodine loss typically occurs above 150°C .

- Iodine-Specific Detection : Employ ICP-MS for trace iodine quantification in degradation studies .

Advanced: How to design a kinetic study for iodine substituent effects on elimination reactions?

Q. Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.